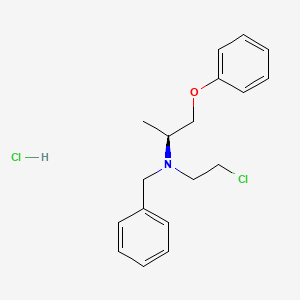

(S)-Phenoxybenzamine Hydrochloride

Description

Historical Context of Adrenergic Receptor Antagonists as Research Probes

The concept of adrenergic receptors and the subsequent development of antagonists to study them have been fundamental to the progress of pharmacology. Early in the 20th century, Sir Henry Hallett Dale's experiments in 1906 using ergot fungus extracts demonstrated that these substances could block the vasoconstrictor effects of adrenaline. ispyphysiology.com This work provided the first substantial evidence for the existence of specific receptors through which adrenaline mediates its effects. ispyphysiology.com

A pivotal advancement came in 1948 when American pharmacologist Raymond Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β), based on their different responses to a series of sympathomimetic amines. ispyphysiology.com Ahlquist classified α-receptors as being responsible for primarily excitatory functions like vasoconstriction, while β-receptors were linked to inhibitory responses such as vasodilation and cardiac stimulation. ispyphysiology.com

This dual-receptor theory was initially met with skepticism but was validated by the discovery of specific antagonists. The development of dichloroisoproterenol (B1670464) (DCI) in 1958, the first β-blocker, was a landmark achievement. nih.gov Although DCI itself had limitations, it selectively blocked the effects mediated by β-receptors, proving their existence and ushering in an era of targeted drug development. nih.gov Subsequently, compounds like propranolol (B1214883) became prototypic β-blockers, serving as invaluable molecular probes to explore the function and dysfunction of the sympathetic nervous system. nih.govccjm.org This history established a critical paradigm in pharmacology: the use of selective antagonists as essential tools to classify receptors, elucidate physiological pathways, and understand the molecular basis of disease. nih.gov

Significance of Phenoxybenzamine (B1677643) Hydrochloride as an Irreversible α-Adrenoceptor Antagonist in Research

Within the class of adrenergic antagonists, phenoxybenzamine hydrochloride holds a unique and significant position as a non-selective and irreversible α-adrenoceptor antagonist. medchemexpress.comnih.gov Unlike competitive antagonists that bind reversibly to receptors, phenoxybenzamine forms a stable, permanent covalent bond, primarily with α-adrenergic receptors. wikipedia.orgmdpi.com This irreversible alkylation effectively removes the receptor from functioning.

This property of irreversible antagonism makes phenoxybenzamine an invaluable research tool. Its long-lasting action, with a half-life of approximately 24 hours after intravenous administration, allows for what is termed a "chemical sympathectomy". mdpi.comncats.ioboehringer-ingelheim.com The recovery of tissue responsiveness is not dependent on the metabolism of the drug but rather on the synthesis of new α-adrenoceptors. mdpi.comnih.gov This characteristic enables researchers to investigate the rate of receptor turnover and synthesis in various tissues, providing insights into receptor dynamics and regulation. nih.gov

Phenoxybenzamine's non-selectivity, blocking both α-1 and α-2 receptor subtypes, allows for the study of the global physiological effects of α-adrenergic blockade. nih.govmdpi.com It has been widely used in experimental models to probe the roles of α-adrenoceptors in conditions like hypertension and to investigate neuroprotective mechanisms. medchemexpress.commdpi.com

Table 1: Chemical and Pharmacological Properties of Phenoxybenzamine Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (RS)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine hydrochloride | wikipedia.org |

| Molecular Formula | C18H22ClNO · HCl | wikipedia.org |

| Molecular Weight | 340.3 g/mol | boehringer-ingelheim.comabcam.com |

| Mechanism of Action | Non-selective, irreversible α-adrenoceptor antagonist | medchemexpress.comnih.gov |

| Receptor Binding | Forms a permanent covalent bond with α-adrenoceptors | wikipedia.orgmdpi.com |

| Biological Half-life | Approximately 24 hours (intravenous) | mdpi.comncats.io |

| Solubility | Soluble in alcohol and chloroform; insoluble in ether and water | boehringer-ingelheim.com |

Rationale for Enantiomeric Specificity Research with (S)-Phenoxybenzamine Hydrochloride

Phenoxybenzamine contains a chiral center, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers: (R)-phenoxybenzamine and (S)-phenoxybenzamine. wikipedia.org Commercial preparations of the drug are typically supplied as a racemic mixture, containing equal amounts of both enantiomers. wikipedia.org

The primary rationale for conducting research on the individual enantiomers stems from the common pharmacological principle that stereoisomers can exhibit significantly different biological activities. This is due to the three-dimensional nature of receptor binding sites, which often show a preference for one enantiomer over the other. Research into the stereochemistry of phenoxybenzamine has revealed a pronounced difference in potency between its enantiomers.

Studies have demonstrated that the (R)-isomer of phenoxybenzamine is substantially more potent as an α-adrenoceptor antagonist than the (S)-isomer. researchgate.net One study reported that the (R)-enantiomer is approximately 14.5 times more potent than its (S)-counterpart. researchgate.net This stereoselectivity is crucial for research for several reasons:

Probing Receptor Structure: The higher activity of the (R)-enantiomer provides specific information about the steric and conformational requirements of the α-adrenoceptor binding pocket.

Refining Pharmacological Understanding: By studying the isomers separately, researchers can attribute specific effects to each molecule, leading to a more precise understanding of the drug-receptor interaction.

Use as a Research Control: The less active this compound can serve as an excellent negative or comparative control in experiments to distinguish between specific receptor-mediated effects caused by the (R)-isomer and any non-specific or off-target effects.

Therefore, the investigation of this compound, in comparison to its more potent (R)-enantiomer, is essential for a complete and nuanced understanding of how this class of compounds interacts with adrenergic receptors at a molecular level.

Table 2: Enantiomeric Comparison of Phenoxybenzamine Hydrochloride

| Feature | (R)-Phenoxybenzamine Hydrochloride | This compound | Source(s) |

|---|---|---|---|

| CAS Number | 71799-91-2 | 71799-90-1 | wikipedia.org |

| Relative Potency | ~14.5 times more potent than the (S)-isomer | Less potent enantiomer | researchgate.net |

| Research Utility | Active probe for α-adrenoceptor binding site | Comparative control, study of stereoselectivity | researchgate.net |

Properties

IUPAC Name |

(2S)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858286 | |

| Record name | (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32378-29-3 | |

| Record name | (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Enantiomeric Research of Phenoxybenzamine Hydrochloride

Development of Enantioselective Synthetic Methodologies

The preparation of enantiomerically pure forms of phenoxybenzamine (B1677643) is crucial for elucidating the specific biological roles of each enantiomer. To this end, various synthetic strategies have been developed, ranging from utilizing naturally occurring chiral molecules to employing enzymatic and stereoselective chemical reactions.

Chiral Pool Approaches to Phenoxybenzamine Enantiomers

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. slideshare.netescholarship.orgnih.gov This approach has been explored for the synthesis of phenoxybenzamine enantiomers, providing a foundational strategy for obtaining these chiral molecules. researchgate.net By starting with a molecule of a known absolute configuration, the stereochemistry of the final product can be controlled throughout the synthetic sequence.

Chemo/Enzymatic Resolution Strategies for Enantiopure Forms

Chemoenzymatic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. nih.gov This strategy often involves the use of enzymes, which exhibit high stereoselectivity, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly employed for the kinetic resolution of racemic alcohols and their derivatives, a strategy that has been applied to the synthesis of chiral intermediates for drugs like phenoxybenzamine. acs.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers a pathway to theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Stereoselective Protocols for (R)- and (S)-Phenoxybenzamine Hydrochloride Preparation

The development of stereoselective synthetic protocols is essential for the efficient preparation of individual enantiomers of phenoxybenzamine. One notable method is the Jacobsen's hydrolytic kinetic resolution of a terminal epoxide, which has been successfully employed for the enantioselective synthesis of (R)-Phenoxybenzamine hydrochloride. sigmaaldrich.comncl.res.inncl.res.inresearchgate.net This method provides a practical and highly efficient route to obtaining the (R)-enantiomer with high enantiomeric purity. ncl.res.in

Impact of Chirality on Adrenergic Receptor Interaction Dynamics

The chirality of phenoxybenzamine plays a pivotal role in its interaction with adrenergic receptors, which are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). nih.govwikipedia.org These receptors are classified into alpha and beta subtypes, with alpha-receptors further divided into α1 and α2. wikipedia.orgahajournals.org

Differential Binding Affinities and Potencies of (R)- and (S)-Phenoxybenzamine

Research has consistently demonstrated that the two enantiomers of phenoxybenzamine exhibit markedly different affinities and potencies at adrenergic receptors. researchgate.netacs.org The (R)-isomer of phenoxybenzamine hydrochloride has been reported to be significantly more potent than its (S)-isomer. researchgate.net One study found the (R)-isomer to be 14.5 times more potent than the (S)-isomer, highlighting the profound impact of stereochemistry on its pharmacological activity. researchgate.net This difference in potency is attributed to the differential binding affinities of the enantiomers to the receptor's binding site. researchgate.net The specific three-dimensional orientation of the (R)-enantiomer allows for a more favorable interaction with the receptor, leading to a stronger and more effective blockade.

Table 1: Enantioselective Synthesis Methods for Phenoxybenzamine

| Method | Key Features | Target Enantiomer |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials. slideshare.netescholarship.org | (R)- and (S)- |

| Chemo/Enzymatic Resolution | Employs enzymes for kinetic resolution of racemates. nih.govacs.org | (R)- and (S)- |

| Jacobsen's Hydrolytic Kinetic Resolution | Highly efficient for resolving terminal epoxides. sigmaaldrich.comncl.res.inncl.res.inresearchgate.net | (R)- |

| Chiral Aziridine Ring Opening | Versatile method for synthesizing chiral amines. researchgate.netresearchgate.netncl.res.inncl.res.in | (R)- |

Stereoselective Functional Antagonism at Adrenoceptor Subtypes

Phenoxybenzamine is a non-selective, irreversible antagonist of both α1 and α2-adrenergic receptors, although it demonstrates a higher affinity for the α1-adrenoceptor subtype. nih.govnih.gov The antagonism is achieved through the formation of a stable covalent bond with the receptor. wikipedia.org This irreversible binding is a key feature of its pharmacological action.

Crucially, the antagonistic potency of phenoxybenzamine is stereoselective. Studies have demonstrated that the (R)-isomer of phenoxybenzamine hydrochloride is significantly more potent than its (S)-isomer. One study reported that the (R)-enantiomer is 14.5 times more potent than the (S)-enantiomer. researchgate.net This pronounced difference in activity between the two enantiomers underscores the specific three-dimensional interaction required for effective receptor blockade.

The primary mechanism of its action involves blocking the effects of endogenous catecholamines like epinephrine and norepinephrine at the α-adrenoceptors. mdpi.com This blockade of α1-adrenoceptors, located on the smooth muscle of blood vessels, leads to vasodilation. wikipedia.org The antagonism at presynaptic α2-adrenoceptors can also contribute to a reduction in sympathetic outflow. wikipedia.org

The following table summarizes the known stereoselective antagonism of phenoxybenzamine.

| Enantiomer | Relative Potency | Receptor Selectivity |

| (R)-Phenoxybenzamine | High | α1 > α2 |

| (S)-Phenoxybenzamine | Low (reportedly 14.5x less potent than (R)-isomer) | α1 > α2 |

Analytical Techniques for Enantiomeric Purity and Characterization

The significant difference in pharmacological activity between the enantiomers of phenoxybenzamine necessitates the use of analytical techniques capable of separating and quantifying each enantiomer to ensure enantiomeric purity. The primary methods employed for this purpose are chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for the enantioseparation of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For the separation of phenoxybenzamine enantiomers, polysaccharide-based chiral stationary phases are commonly used.

One successful approach involves the use of a CHIRAL ART Cellulose-SJ column. ymc.co.jp A typical method development strategy for chiral separation of phenoxybenzamine would involve:

Column: CHIRAL ART Cellulose-SJ, 3 µm particle size, 75 x 3.0 mm I.D. ymc.co.jp

Mobile Phase: A mixture of n-hexane and an alcohol such as ethanol (B145695) or 2-propanol, often with a small percentage of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape. ymc.co.jp

Detection: UV detection is commonly used.

The choice of mobile phase composition is critical for achieving baseline separation of the enantiomers.

Capillary Electrophoresis (CE):

Capillary electrophoresis is another effective technique for the enantiomeric separation of phenoxybenzamine. researchgate.netnih.gov This method separates ions based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector is added to the background electrolyte.

A reported method for the enantioseparation of phenoxybenzamine by capillary zone electrophoresis (CZE) utilizes a binary chiral selector system:

Chiral Selectors: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used chiral selector. researchgate.net

Capillary: An uncoated fused-silica capillary. researchgate.net

Background Electrolyte: A buffer solution, for instance, containing Tris and citric acid. researchgate.net

Detection: Amperometric detection has been successfully employed. researchgate.net

Capillary electrophoresis offers advantages such as high efficiency, short analysis times, and low sample and solvent consumption. nih.gov

The table below outlines the key aspects of these analytical techniques for phenoxybenzamine enantiomer analysis.

| Analytical Technique | Key Components | Principle of Separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., CHIRAL ART Cellulose-SJ) | Differential interaction of enantiomers with the CSP. |

| Capillary Electrophoresis (CE) | Chiral Selector in Background Electrolyte (e.g., HP-β-CD) | Differential migration of enantiomer-chiral selector complexes in an electric field. |

Molecular Mechanisms of Action of Phenoxybenzamine Hydrochloride

Irreversible Binding to Adrenergic Receptors

The defining characteristic of phenoxybenzamine's interaction with adrenergic receptors is its irreversibility, which stems from the formation of a stable covalent linkage.

(S)-Phenoxybenzamine hydrochloride is a haloalkylamine derivative. researchgate.net In a physiological environment, the molecule undergoes a rapid intramolecular cyclization reaction. nih.govpharmaguideline.com The N-(2-chloroethyl) group forms a highly reactive, unstable ethyleniminium intermediate, also known as an aziridinium (B1262131) ion. pharmaguideline.comresearchgate.net This positively charged aziridinium ion is a potent electrophile. pharmaguideline.com

The initial interaction with the adrenergic receptor is a reversible binding event, forming a temporary complex. pharmaguideline.com Following this, the electrophilic aziridinium ion reacts with a nucleophilic group on the receptor protein, leading to the formation of a stable, permanent covalent bond. pharmaguideline.compharmacologycanada.org This process, known as alkylation, permanently inactivates the receptor. pharmaguideline.commdpi.com The consequence of this covalent linkage is a non-equilibrium blockade, meaning the receptor cannot be displaced by the natural ligands, adrenaline and noradrenaline, regardless of their concentration. researchgate.netpharmacologycanada.orgresearchgate.net The reversal of this blockade is not dependent on the metabolism of the drug but rather on the synthesis of new receptors by the cell. mdpi.com Studies have shown that receptor recovery is a slow process; for instance, only about 50% of α-1 receptors were found to have recovered eight days after a single administration of phenoxybenzamine (B1677643). mdpi.com The kinetic profiles suggest that the aziridinium ion is the sole active species responsible for the alpha-adrenergic blockade. nih.gov

The specific site of covalent attachment on the adrenergic receptor has been a subject of significant research. Among the amino acid residues with nucleophilic side chains that could be alkylated—such as those containing –SH (cysteine), –OH (tyrosine, serine, threonine), ⫽NH (histidine), and -COOH (aspartate, glutamate)—cysteine is the most reactive. researchgate.net

Structural and molecular modeling studies of G protein-coupled receptors, including adrenergic receptors, have identified a specific cysteine residue as the likely point of covalent linkage. wikipedia.orgchemeurope.com This key residue is located at position 3.36 in the third transmembrane (TM3) helix of the receptor. wikipedia.orgchemeurope.comnih.gov The cysteine at this position is accessible within the ligand-binding pocket of the receptor. researchgate.netnih.gov The proposed mechanism involves the nucleophilic attack by the sulfhydryl group of the Cys3.36 residue on the electrophilic aziridinium ion of phenoxybenzamine, forming the irreversible bond. wikipedia.orgchemeurope.com

Experimental evidence strongly supports this hypothesis. In studies involving site-directed mutagenesis of alpha-2 adrenergic receptors (α2-ARs), replacing the native cysteine at position 3.36 with a valine (which lacks a nucleophilic sulfhydryl group) rendered the receptor resistant to inactivation by phenoxybenzamine. researchgate.netnih.gov Conversely, when a cysteine was introduced at the equivalent 3.36 position in the β2-adrenergic receptor (which normally has a valine at this position and is not inactivated by phenoxybenzamine), the mutant receptor became susceptible to irreversible inactivation. researchgate.netnih.gov These findings confirm that position 3.36 is exposed within the ligand-binding pocket and is the critical site for covalent modification by phenoxybenzamine. nih.gov

Table 1: Effect of Phenoxybenzamine on Mutant Adrenergic Receptors This interactive table summarizes the results of mutagenesis studies investigating the role of Cysteine 3.36 in phenoxybenzamine binding.

| Receptor Mutant | Amino Acid at Position 3.36 | % Inactivation by Phenoxybenzamine | Conclusion | Reference |

|---|---|---|---|---|

| α2A-AR (Wild-Type) | Cysteine | 81% | Susceptible to inactivation | researchgate.netnih.gov |

| α2A-C117V Mutant | Valine | 10% | Resistant to inactivation | researchgate.netnih.gov |

| β2-AR (Wild-Type) | Valine | 26% | Resistant to inactivation | researchgate.netnih.gov |

Alpha-Adrenoceptor Subtype Modulation

This compound does not discriminate perfectly between the various subtypes of alpha-adrenergic receptors, exhibiting a broad, non-selective antagonism but with some degree of differential affinity.

Phenoxybenzamine is classified as a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 (α1) and alpha-2 (α2) adrenoceptors. chemeurope.comcancer.govnih.gov This non-selectivity results in the blockade of postsynaptic α1 receptors, which are primarily located on smooth muscle and mediate vasoconstriction, as well as presynaptic α2 receptors, which are involved in regulating the release of norepinephrine (B1679862). wikipedia.orgcancer.gov While it blocks both major subtypes, research indicates that phenoxybenzamine has a higher affinity for and is more potent at inactivating α1-adrenergic receptors compared to α2-adrenergic receptors. researchgate.netmdpi.comnih.gov One study in rat cerebral cortex homogenates found phenoxybenzamine to be approximately 250-fold more potent at decreasing α1-receptor density than α2-receptor density. nih.gov

The alpha-1 adrenoceptor family is further divided into three subtypes: α1A, α1B, and α1D. drugbank.comacs.org Research into the interaction of phenoxybenzamine with these individual subtypes has revealed complex binding characteristics. A comprehensive study using [3H]prazosin binding assays in cells expressing human α1 subtypes showed that phenoxybenzamine exhibited two-component binding inhibition curves at all three receptors (α1A, α1B, and α1D). researchgate.net This suggests a complex interaction, potentially involving both high-affinity, receptor-mediated covalent binding and a lower-affinity interaction. researchgate.net Despite its broad action, studies have not identified a significant selectivity for phenoxybenzamine toward any single α1-adrenoceptor subtype, and it is generally considered non-selective across the α1 family. researchgate.netcaymanchem.com

Similar to the α1 family, the α2-adrenoceptors are also composed of three subtypes: α2A, α2B, and α2C. drugbank.com Phenoxybenzamine binds irreversibly to these subtypes. researchgate.netnih.gov One study measuring the reduction in ligand binding capacity after treatment with phenoxybenzamine found that it inactivated 81% of α2A, 96% of α2B, and 77% of α2C receptors. researchgate.netnih.gov Another study using [3H]rauwolscine binding assays found that phenoxybenzamine could only inhibit a maximum of 30% of α2-adrenoceptors in the rat cerebral cortex, suggesting that a significant portion of these receptors may be resistant or inaccessible to the drug in certain tissues. nih.gov The same study indicated that the α2-receptors blocked by phenoxybenzamine might not be part of the functional presynaptic autoreceptor population that regulates norepinephrine release. nih.gov

Table 2: Phenoxybenzamine Interaction with Adrenoceptor Subtypes This interactive table provides an overview of the affinity and inactivation data for phenoxybenzamine across various alpha-adrenoceptor subtypes.

| Receptor Subtype Family | Subtype | Interaction Type | Affinity (Ki or IC50) / Inactivation | Reference |

|---|---|---|---|---|

| Alpha-1 | α1 (General) | Irreversible Antagonist | ~250-fold more potent than at α2 | nih.gov |

| α1A | Irreversible Antagonist | Two-component binding | researchgate.net | |

| α1B | Irreversible Antagonist | Two-component binding | researchgate.net | |

| α1D | Irreversible Antagonist | Two-component binding | researchgate.net | |

| Alpha-2 | α2 (General) | Irreversible Antagonist | Partial blockade (~30%) in some tissues | nih.gov |

| α2A | Irreversible Antagonist | Ki = 60 nM; 81% inactivation | researchgate.netnih.govcaymanchem.com | |

| α2B | Irreversible Antagonist | Ki = 10 nM; 96% inactivation | researchgate.netnih.govcaymanchem.com |

Allosteric Modulation and G-Protein Coupling Effects

This compound demonstrates a sophisticated interaction with G-protein coupled receptors (GPCRs) that includes allosteric modulation. nih.govahajournals.orgtdx.catnih.govresearchgate.netacs.org In addition to its recognized irreversible competitive antagonism at the primary (orthosteric) binding site of α-adrenoceptors, phenoxybenzamine also exhibits irreversible noncompetitive antagonism. This suggests that it can bind to a site distinct from the agonist binding site, known as an allosteric site, to modulate receptor function. This allosteric interaction influences signal transduction in a G-protein-dependent manner. nih.govresearchgate.net

Studies have shown that while the binding affinity of the primary agonist may not be affected, the subsequent signal transduction cascade is altered. nih.gov This indicates that phenoxybenzamine can modify the efficiency of G-protein coupling to the receptor. For instance, at α2A-adrenoceptors, phenoxybenzamine has been observed to display this noncompetitive antagonism, which can impact the interpretation of drug-receptor interaction mechanisms. nih.govresearchgate.net This allosteric modulation is a key aspect of its pharmacology, contributing to its complex biological effects. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Phenoxybenzamine Hydrochloride and Its Analogs

Identification of Pharmacophoric Elements for Adrenoceptor Binding

The interaction between phenoxybenzamine (B1677643) and adrenoceptors is complex, involving both competitive and noncompetitive antagonism. nih.gov The key to its irreversible binding lies in its β-chloroethylamine moiety. This group is understood to form a covalent bond with the receptor, leading to long-lasting blockade. aneskey.complos.org

Research suggests that a specific cysteine residue within the third transmembrane (TM3) domain of α2-adrenergic receptors is a likely site for this covalent interaction. researchgate.netnih.gov For antagonist binding in general, while interaction with the negatively charged aspartate (D3.32) is a hallmark for agonists, antagonists like phenoxybenzamine may utilize alternative binding modes. researchgate.net These can include cation-pi interactions with aromatic residues, such as phenylalanine (F6.51), to stabilize the positively charged amine of the antagonist. researchgate.net The fundamental pharmacodynamic interactions involve various chemical bonds, including hydrogen bonding, ionic interactions, and hydrophobic forces, which are crucial for the initial binding and proper orientation of the drug within the receptor's binding pocket. vbspu.ac.in

Influence of Haloalkylamine Substitutions on Adrenoceptor Selectivity

The haloalkylamine group is a defining feature of phenoxybenzamine and is crucial for its pharmacological profile. aneskey.complos.org The presence of this reactive group confers selectivity for α-adrenoceptors. gpatindia.com Specifically, the β-chloroethylamine portion of the molecule is responsible for the alkylation of the receptor, which results in the irreversible blockade. researchgate.net

Studies on related haloalkylamine compounds have shown that this chemical group can significantly alter the disposition of and response to sympathomimetic amines, not just by receptor blockade but also by affecting amine transport across biological membranes. nih.gov While phenoxybenzamine is considered a non-selective α-antagonist, it does exhibit a degree of selectivity for α1- over α2-adrenoceptors. nih.govdrugbank.comnih.gov This selectivity is dose-dependent; for instance, in the rat kidney, lower doses of phenoxybenzamine can functionally incapacitate α1-adrenoceptors while leaving α2-adrenoceptors largely intact. nih.gov The covalent nature of the bond formed by the haloalkylamine group means that the recovery of receptor function is slow and often depends on the synthesis of new receptor proteins. nih.gov

Effects of Substitutions on Phenoxy and Oxyamino Carbon Chains on α1-Adrenoceptor Selectivity

Modifications to the phenoxy and oxyamino carbon chains of phenoxybenzamine analogs have a significant impact on their potency and selectivity for α1-adrenoceptors.

Research on a series of β-chloroethylamine analogs has demonstrated that compounds lacking substituents on both the phenoxy group and the oxyamino carbon chain exhibit a moderate α1-adrenoceptor selectivity, comparable to that of phenoxybenzamine itself. researchgate.netnih.gov This suggests that the core structure possesses an inherent, albeit modest, preference for the α1 subtype. gpatindia.com

Conversely, the introduction of specific substituents on the phenoxy ring can dramatically enhance potency. Analogs bearing a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety were found to be the most potent α1-adrenoceptor antagonists, with affinity values similar to phenoxybenzamine. gpatindia.comnih.govresearchgate.net This indicates that the size and nature of the substituent at the 2-position of the phenoxy ring are critical determinants of high-affinity binding to the α1-adrenoceptor. mdpi.com

| Compound | Phenoxy Ring Substitution | Oxyamino Chain Substitution | α1-Adrenoceptor Potency (pIC50) | α1-Selectivity |

| Phenoxybenzamine (1) | Unsubstituted | Methyl | 7.27 | Moderate (10-35 times) |

| Analog (13) | Unsubstituted | Unsubstituted | - | Moderate (10-35 times) |

| Analog (18) | Unsubstituted | Unsubstituted | - | Moderate (10-35 times) |

| Analog (14) | 2-Ethoxy | Unsubstituted | 7.17 | - |

| Analog (15) | 2-i-Propoxy | Unsubstituted | 7.06 | - |

Data synthesized from studies on β-chloroethylamine analogs. researchgate.netnih.govresearchgate.net

Structure-Based Design of Novel Beta-Chloroethylamine Derivatives

The principles of structure-based drug design, which utilize knowledge of the target receptor's structure, have been applied to develop novel β-chloroethylamine derivatives related to phenoxybenzamine. shsbc.edu.etnih.gov By synthesizing and evaluating a series of these analogs, researchers have explored the SAR to identify compounds with improved or more specific activities. researchgate.netnih.govresearchgate.net

A notable study involved the creation of a series of β-chloroethylamines structurally related to both phenoxybenzamine and WB4101, a competitive α1-antagonist. researchgate.netnih.gov All the synthesized compounds displayed the characteristic irreversible antagonist activity. Interestingly, several of these novel derivatives were able to functionally distinguish between two different α1-adrenoceptor subtypes in rat epididymal tissue, a feat not typically observed with phenoxybenzamine itself. researchgate.netnih.gov For example, certain compounds showed a higher affinity for a minor population of α1-receptors, while others preferentially inhibited the major population. researchgate.netnih.gov This work highlights how rational, structure-based modifications of the phenoxybenzamine scaffold can yield valuable pharmacological tools for characterizing receptor subtypes. researchgate.netnih.gov

Comparative SAR of Enantiomers

Phenoxybenzamine is a chiral molecule, and its enantiomers exhibit significant differences in pharmacological activity. Stereochemistry plays a crucial role in drug-receptor interactions, as the three-dimensional arrangement of a molecule must be complementary to the binding site on the receptor. vbspu.ac.in

In the case of phenoxybenzamine, the (R)-isomer is reported to be 14.5 times more potent as an α-blocker than its (S)-isomer. researchgate.net This pronounced stereoselectivity underscores the specific spatial requirements of the α-adrenoceptor binding pocket. The higher potency of one enantiomer over the other is a common phenomenon in pharmacology, often attributed to a more favorable fit and interaction with the target receptor. aneskey.commdpi.com The difference in activity between enantiomers necessitates the consideration of stereoisomerism in drug development to optimize therapeutic effects. vbspu.ac.in

Preclinical Pharmacological Investigations of Phenoxybenzamine Hydrochloride

In Vitro Cellular and Tissue-Level Studies

In vitro studies have been instrumental in characterizing the interaction of (S)-Phenoxybenzamine Hydrochloride with its molecular targets and its subsequent effects on cellular and tissue functions.

This compound is a non-selective, irreversible antagonist of alpha-adrenergic receptors. nih.govdrugbank.com It forms a stable covalent bond with these receptors, leading to a long-lasting blockade. wikipedia.orgderangedphysiology.com This irreversible binding is a hallmark of its mechanism of action. nih.gov Studies in isolated cell membranes have quantified its binding affinity for various adrenergic receptor subtypes. For instance, in Chinese Hamster Ovary (CHO) cell membranes expressing different α2-adrenergic receptor subtypes, phenoxybenzamine (B1677643) demonstrated high affinity, with Ki values of 60 nM for α2A, 10 nM for α2B, and 60 nM for α2C-ARs. caymanchem.com Irreversible binding of phenoxybenzamine to recombinant human alpha(2)-ARs resulted in a significant reduction in the ligand binding capacity of α(2A), α(2B), and α(2C) adrenergic receptors by 81%, 96%, and 77%, respectively. researchgate.net The interaction is thought to involve the cysteine residue at position 3.36 in the third transmembrane helix of the receptor. wikipedia.orgresearchgate.net The (R)-isomer of phenoxybenzamine hydrochloride has been reported to be 14.5 times more potent than its (S)-isomer. researchgate.net

The functional consequences of this compound's receptor binding have been extensively studied in isolated tissue preparations. In the rat vas deferens, a classical model for studying adrenergic pharmacology, phenoxybenzamine effectively antagonizes contractions induced by noradrenaline. researchgate.netucl.ac.uk Studies have shown that phenoxybenzamine can inhibit noradrenaline-induced contractions in both the longitudinal and circular muscles of the vas deferens. bioscientifica.com For instance, phenoxybenzamine at a concentration of 1 µM produced a significant shift in the potency of the α2-adrenoceptor agonist xylazine (B1663881) and reduced the maximum inhibition. nih.gov This antagonistic action is consistent with its blockade of α1-adrenoceptors, which are known to mediate smooth muscle contraction in this tissue. researchgate.net The contraction of the rat epididymal vas deferens is primarily mediated by the α1A-adrenoceptor subtype. ucl.ac.uk Furthermore, phenoxybenzamine has been shown to preferentially block postsynaptic α-adrenoceptors. researchgate.net

Beyond its effects on adrenergic signaling, this compound has demonstrated anti-proliferative activity in various cancer cell lines. caymanchem.com It has been shown to inhibit the growth of human tumor cell cultures, including lymphoma, breast, and lung cancer cells, with IC50 values ranging from 29.5 to 99.8 µM. caymanchem.com In malignant glioma cells (U251 and U87MG), phenoxybenzamine exhibited a significant, dose-dependent inhibitory effect on proliferation. nih.govmedchemexpress.com The proposed mechanisms for its anti-tumor effects include the inhibition of the TrkB-Akt pathway and the induction of LINGO-1 expression. nih.gov Furthermore, some studies suggest that phenoxybenzamine possesses histone deacetylase (HDAC) inhibitory activity, which may contribute to its anti-proliferative effects. researchgate.netbiorxiv.org However, other research indicates that the apoptotic activity of phenoxybenzamine in prostate cancer cells is independent of its α1-adrenoceptor antagonism. aacrjournals.org

This compound's primary therapeutic effect of vasodilation stems from its blockade of α1-adrenoceptors on vascular smooth muscle. nih.govresearchgate.net This leads to a reduction in peripheral vascular resistance and a drop in blood pressure. wikipedia.org However, its effects on the endothelium, the inner lining of blood vessels, are also of interest. Studies have shown that high concentrations of phenoxybenzamine (above 0.1 mM) can lead to a loss of viability in human vascular endothelial cells. nih.gov In the context of nitric oxide (NO) signaling, a key pathway in vasodilation, phenoxybenzamine has been used as a tool to study receptor-mediated NO release. For example, in the rat aorta, when the efficacy of acetylcholine (B1216132) in inducing relaxation was reduced by phenoxybenzamine, the residual relaxant effect was powerfully inhibited by L-NMMA or ADMA, indicating a role for NO. qu.edu.iq Phenoxybenzamine has also been shown to act as a calmodulin antagonist, which can influence Ca2+-dependent pathways, including those involved in NO production. nih.gov

In Vivo Animal Model Studies

In vivo studies in animal models have been crucial for evaluating the systemic effects and therapeutic potential of this compound in complex physiological and pathological conditions.

A significant area of preclinical research has focused on the neuroprotective potential of this compound, particularly in the context of traumatic brain injury (TBI). nih.govnih.govglpbio.com In a rat model of severe TBI, phenoxybenzamine administered after the injury improved neurological severity scores and foot fault assessments. nih.govmedkoo.com Furthermore, treated animals showed significant improvements in learning and memory in the Morris water maze test. caymanchem.comnih.govmedkoo.com The proposed mechanism for these neuroprotective effects is the reduction of neuroinflammation. nih.govbuffalo.edu Studies have shown that phenoxybenzamine treatment leads to a significant decrease in the expression of pro-inflammatory signaling proteins such as CCL2, IL-1β, and MyD88 in the cortex following TBI. nih.govmedkoo.com Research has also demonstrated that phenoxybenzamine reduces neuronal death in rat hippocampal slice cultures exposed to oxygen-glucose deprivation, a model of ischemic injury. medchemexpress.comnih.govnih.gov

Investigations of Anti-tumorigenic Activity in Preclinical Models

Recent preclinical studies have explored the potential of phenoxybenzamine hydrochloride as an anti-cancer agent, particularly in models of glioma. nih.gov Research has shown that phenoxybenzamine can inhibit the proliferation of human glioma cell lines, such as U251 and U87MG, in a dose-dependent manner. nih.govmedchemexpress.com Beyond inhibiting growth, the compound has also been observed to reduce the migration and invasion capabilities of these malignant cells. nih.govmedchemexpress.com

In vivo studies using nude mouse models with implanted U87MG tumors have further substantiated these findings. researchgate.netmedchemexpress.com Administration of phenoxybenzamine resulted in a decrease in tumor volume, indicating its potential to suppress tumorigenicity. researchgate.net Mechanistic studies suggest that phenoxybenzamine's anti-tumor effects in glioma may be mediated through the inhibition of the TrkB-Akt pathway and the induction of LINGO-1 expression. nih.govresearchgate.net Additionally, some research indicates that phenoxybenzamine possesses histone deacetylase (HDAC) inhibitory activity, which may contribute to its anti-proliferative effects. fortunejournals.comtouro.edu Specifically, HDAC isoforms 5, 6, and 9 were found to be most sensitive to inhibition by phenoxybenzamine. touro.edu

Table 1: Effects of Phenoxybenzamine on Glioma Cells

| Cell Line | Effect | Inhibition Rate |

|---|---|---|

| U251 | Proliferation Inhibition | 26.5% |

| U87MG | Proliferation Inhibition | 27.3% |

| U251 | Migration Inhibition | 28.6% |

| U87MG | Migration Inhibition | 39.8% |

| U251 | Invasion Inhibition | 63.8% (decline from 365 to 132 cells/field) |

| U87MG | Invasion Inhibition | 32.9% (decline from 444 to 298 cells/field) |

Data derived from in vitro assays on human glioma cell lines. medchemexpress.com

Cardiovascular Hemodynamic Research in Animal Models (e.g., Sympathectomy induction)

Phenoxybenzamine is recognized for its ability to induce a chemical sympathectomy, making it a subject of cardiovascular research in various animal models, including rats. nih.govnih.govsmolecule.com Its primary mechanism involves blocking alpha-adrenergic receptors, which leads to vasodilation and a subsequent drop in blood pressure. nih.govwikipedia.org

In studies comparing phenoxybenzamine with other adrenergic blockers, its distinct hemodynamic profile has been noted. Acutely, phenoxybenzamine has been shown to lower arterial blood pressure primarily by causing a modest reduction in cardiac output, with minimal changes to total peripheral resistance. ahajournals.org This contrasts with selective alpha-1 blockers like prazosin, which tend to lower blood pressure by reducing peripheral resistance. ahajournals.org Furthermore, phenoxybenzamine administration results in less of a reflexive increase in heart rate and plasma norepinephrine (B1679862) compared to prazosin. ahajournals.org

Research in conscious, normotensive rats has utilized phenoxybenzamine to probe the sympathetic nervous system's role in blood pressure regulation. ahajournals.org In rats already subjected to chemical sympathectomy with 6-hydroxydopamine, the additional administration of phenoxybenzamine did not cause further significant changes in systolic or diastolic blood pressure, confirming the effectiveness of the initial sympathectomy. ahajournals.org These studies help to elucidate the complex interplay of different adrenergic receptors in maintaining cardiovascular homeostasis. ahajournals.orgeur.nl

Table 2: Acute Hemodynamic Effects of Phenoxybenzamine in Hypertensive Patients

| Parameter | Change with Phenoxybenzamine | Change with Prazosin |

|---|---|---|

| Arterial Blood Pressure | Decreased | Decreased to similar levels |

| Total Peripheral Resistance | Little change | Reduced (p < 0.05) |

| Cardiac Output | Modest reduction (8%, p < 0.05) | Not significantly changed |

| Heart Rate Increase | Less pronounced | Significantly higher (p < 0.02) |

| Plasma Norepinephrine | Less pronounced | Significantly higher (p < 0.02) |

This table summarizes comparative data from a study on patients with essential hypertension. ahajournals.org

Studies on Ejaculatory Function in Animal Models

The impact of phenoxybenzamine on male reproductive function has been investigated in animal models, particularly focusing on its effects on ejaculation. nih.gov These studies have revealed that phenoxybenzamine can inhibit sperm emission without significantly affecting other aspects of male sexual behavior. bioscientifica.com This effect is attributed to its blockade of alpha-1 adrenoceptors, which are crucial for the contraction of the smooth muscles in the vas deferens. wikipedia.orgbioscientifica.com

In studies using male rats, a single administration of phenoxybenzamine was shown to temporarily abolish fertility by reducing the number of males that ejaculated. nih.gov The effect was reversible, with normal function returning over time. nih.gov Further in vitro studies on the rat vas deferens have suggested that phenoxybenzamine selectively blocks contractions in the longitudinal muscle layer while having less effect on the circular muscle. bioscientifica.com This selective action is thought to be the mechanism behind its ability to inhibit sperm transport. bioscientifica.com These findings have led to the consideration of phenoxybenzamine as a potential agent for male contraception. auajournals.org

Table 3: Reversible Effects of a Single Dose of Phenoxybenzamine on Fertility in Male Rats

| Time Post-Injection | Ejaculation Status | Fertility Status |

|---|---|---|

| 5 hours | Reduced number of ejaculating males | Virtually abolished |

| 29 hours | All males ejaculated | Still low |

| 53 hours | Normal performance | Normal |

Observations from a study where male Sprague-Dawley rats were mated with untreated females after a single injection of phenoxybenzamine. nih.gov

Metabolic Pathways and Biotransformation Research

Identification and Characterization of Metabolites

Studies in various species, including rats, dogs, and humans, have led to the identification of several key metabolites of phenoxybenzamine (B1677643). The primary metabolic transformations involve N-dealkylation and hydroxylation.

Following administration, phenoxybenzamine is metabolized to form N-benzyl-N-phenoxyisopropylamine. Further biotransformation leads to the creation of N-benzyl-N-(p-hydroxy-phenoxyisopropyl)amine, indicating that hydroxylation of the phenol (B47542) ring is a significant metabolic pathway. Another identified metabolite is 2-benzylamino-1-propanol. In dogs, phenoxyisopropylamine has also been detected as a metabolite. nih.gov

These findings demonstrate that the metabolic cascade of (S)-Phenoxybenzamine Hydrochloride involves multiple steps, resulting in a range of derivatives.

Identified Metabolites of Phenoxybenzamine

| Metabolite Name | Species Detected In |

|---|---|

| N-benzyl-N-phenoxyisopropylamine | Rats, Dogs |

| N-benzyl-N-(p-hydroxy-phenoxyisopropyl)amine | Rats, Dogs, Humans |

| 2-benzylamino-1-propanol | Rats |

Enzymatic Systems Involved in Biotransformation

The liver is the principal site for the metabolism of this compound. nih.gov The enzymatic processes are largely carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics. nih.govnih.gov

While specific CYP450 isozymes responsible for the metabolism of this compound have not been definitively identified in the available research, the nature of the observed metabolic reactions, such as N-dealkylation and hydroxylation, strongly implicates this enzyme system. semanticscholar.org N-dealkylation, a common metabolic pathway for many drugs, is frequently catalyzed by CYP450 enzymes. nih.gov The conversion of phenoxybenzamine to its various metabolites is consistent with the known functions of these hepatic enzymes. nih.gov

Further research is required to pinpoint the specific CYP450 isozymes involved, which would provide a more detailed understanding of potential drug-drug interactions and individual variability in metabolism.

In Vitro Metabolism Studies

In vitro studies are essential for elucidating the metabolic fate of drugs in a controlled environment. For this compound, in vitro systems, particularly liver microsomes, are utilized to investigate its biotransformation. nih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, including the CYP450 system, making them an ideal model for studying hepatic metabolism. researchgate.net

These studies typically involve incubating the parent drug with liver microsomes and analyzing the subsequent formation of metabolites over time. While specific in vitro metabolic data for this compound is not extensively detailed in the public domain, the general methodology provides a framework for how such research is conducted. For instance, a typical in vitro study would quantify the rate of disappearance of the parent compound and the appearance of its metabolites.

A stability-indicating method has been developed to determine the presence of phenoxybenzamine and its impurities, which is a critical component of in vitro analysis. researchgate.net Additionally, in vitro mutagenic activity has been assessed using the Ames test and mouse lymphoma assay. boehringer-ingelheim.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-N-phenoxyisopropylamine |

| N-benzyl-N-(p-hydroxy-phenoxyisopropyl)amine |

| 2-benzylamino-1-propanol |

| Phenoxyisopropylamine |

| Phenylephrine |

| Noradrenaline |

| Prazosin |

| Phenoxybenzamine hydroxide (B78521) |

Degradation and Stability Studies of Phenoxybenzamine Hydrochloride

Elucidation of Degradation Pathways (e.g., Hydrolysis in Aqueous Solutions)

The primary degradation pathway for (S)-Phenoxybenzamine Hydrochloride in aqueous solutions involves an intramolecular cyclization followed by hydrolysis. Research indicates that the compound undergoes rapid degradation in neutral or basic aqueous solutions. researchgate.netnih.gov The initial and pivotal step in this degradation cascade is the reversible cyclization of the phenoxybenzamine (B1677643) molecule to form a reactive intermediate, the N-benzyl-N-(1-phenoxy-2-propyl)ethylenimonium ion. researchgate.net This process is pH-dependent, occurring with the unprotonated form of the molecule. researchgate.net

Once formed, this highly reactive ethylenimonium ion readily undergoes solvolysis, reacting with nucleophiles present in the medium. researchgate.net In aqueous solutions, the primary nucleophile is water, leading to the formation of hydrolysis products. The decomposition of phenoxybenzamine involves the formation of a titratable hydrogen ion as the ethylenimonium ion is formed from the protonated parent compound. Subsequent solvolysis of this intermediate also yields a titratable hydrogen ion as the final degradation products are formed. researchgate.net Studies have also noted that the instability of some phenoxybenzamine hydrochloride formulations can be attributed to interactions with excipients rather than solely through standard degradation routes like hydrolysis or oxidation. nih.gov

Identification and Structural Characterization of Degradation Products

Forced degradation studies have been instrumental in identifying the principal degradation products of this compound. In neutral or basic aqueous solutions, the predominant degradation product has been identified as Phenoxybenzamine Hydroxide (B78521) (PBA-OH). researchgate.netnih.gov This product, also referred to as "tertiary amine phenoxybenzamine," results from the hydrolysis of the ethylenimonium ion intermediate. researchgate.netnih.gov

Another significant degradation product, initially termed an "unknown related substance" in pharmacopeial procedures, has been identified as Phenoxybenzamine Nitrile (PBA-CN). researchgate.netnih.gov The structural elucidation of these degradation products was accomplished using modern analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) studies were crucial in proposing the structures, which were then unambiguously confirmed through chemical synthesis and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

| Degradation Product | Common Name/Synonym | Method of Identification | Reference |

| Phenoxybenzamine Hydroxide | Tertiary amine phenoxybenzamine | LC-MS, HPLC, NMR | researchgate.net, nih.gov |

| Phenoxybenzamine Nitrile | Unknown related substance | LC-MS, HPLC, NMR | researchgate.net, nih.gov |

Kinetic Studies of Degradation under Various Conditions

The kinetics of this compound degradation have been investigated as a function of pH and the composition of the vehicle. The rate of decomposition is significantly influenced by the pH of the solution. The cyclization to the ethylenimonium ion is pH-dependent, with a specific rate constant for cyclization of 0.293 min⁻¹ having been reported. researchgate.net The subsequent solvolysis of this intermediate was found to be pH-independent with a rate constant of 0.0289 min⁻¹. researchgate.net

The hydrolysis rates of the aziridinium (B1262131) ions derived from phenoxybenzamine have also been determined in physiological medium, with a reported rate of 6.04 x 10⁻⁴ sec⁻¹. researchgate.net The rate of cyclization of the parent amine in an aqueous medium was found to be 1.9 x 10⁻² sec⁻¹. researchgate.net

Stability studies in various vehicles have provided further insight into the degradation kinetics under different storage conditions. The stability is notably affected by the solvent system and temperature.

| Vehicle Composition | Concentration | Storage Temperature | Observed Stability | Reference |

| Propylene Glycol | 10 mg/mL | 4°C | Stable for 30 days | nih.gov |

| 1% Propylene Glycol and 0.15% Citric Acid in Distilled Water | 2 mg/mL | 4°C | Stable for 7 days | nih.gov |

| Propylene Glycol (10 mg/mL stock) diluted with 66.7% Sucrose in Distilled Water | 2 mg/mL | 4°C | Stable for up to one hour | nih.gov |

Advanced Analytical Methodologies for Research and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and impurity profiling of (S)-Phenoxybenzamine Hydrochloride. Its high resolution and sensitivity make it ideal for separating the active pharmaceutical ingredient (API) from related substances and degradation products.

Several HPLC methods have been developed and validated for phenoxybenzamine (B1677643), often employing reverse-phase columns. For instance, a common approach utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like monobasic sodium phosphate) and an organic solvent such as acetonitrile. researchgate.netlgcstandards.com Detection is typically carried out using a UV detector at wavelengths around 268 nm or 272 nm. researchgate.netjci.org The United States Pharmacopeia (USP) describes an HPLC procedure for determining a specified impurity, "tertiary amine phenoxybenzamine". scientificlabs.co.uk

Forced degradation studies, which are essential for identifying potential degradation pathways and thus developing stability-indicating methods, also rely heavily on HPLC. scientificlabs.co.uk These studies have shown that phenoxybenzamine can degrade in aqueous solutions, forming impurities such as phenoxybenzamine hydroxide (B78521) (PBA-OH) and phenoxybenzamine nitrile (PBA-CN). scientificlabs.co.uknih.gov HPLC methods are designed to resolve these and other process-related impurities, ensuring the final product meets stringent purity requirements. The acceptance criteria for impurities, such as phenoxybenzamine tertiary amine and other degradation products, are defined in pharmacopeial monographs. uspnf.com

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 4.6 mm × 150 cm) researchgate.netmedchemexpress.com |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., monobasic sodium phosphate, pH 3.0) uspnf.commedcraveonline.com |

| Detection | UV at 268 nm and 272 nm researchgate.netuspnf.com |

| Flow Rate | ~1.0 mL/min researchgate.net |

| Application | Quantitative analysis, impurity profiling, stability testing jci.orgscientificlabs.co.uk |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Impurity Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of this compound and the definitive identification of its impurities. nih.govoup.com While HPLC with UV detection can quantify impurities, LC-MS provides the molecular weight and fragmentation data necessary to determine their chemical structures.

LC-MS methods often utilize electrospray ionization (ESI) in positive mode. d-nb.info For quantitative bioequivalence studies, a validated LC-MS/MS method has been used, monitoring the transition of the precursor ion to a product ion. For phenoxybenzamine, this transition can be m/z 341.20 → 100.10, while an internal standard like Phenoxybenzamine-d5 is monitored at m/z 346.20 → 100.10. d-nb.info High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass determination, aiding in the assignment of elemental compositions for unknown impurities. uspnf.com

Research has successfully used LC-MS to identify key degradation products. For example, an "unknown related substance" mentioned in pharmacopeias was proposed to be phenoxybenzamine nitrile (PBA-CN) based on LC-MS studies, a finding later confirmed by synthesis and other analytical techniques. scientificlabs.co.uknih.gov

Table 2: Typical LC-MS Parameters for this compound

| Parameter | Typical Conditions |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive d-nb.info |

| Mass Analyzer | Triple Quadrupole (MS/MS), Ion Trap, Time-of-Flight (TOF) d-nb.infouspnf.comnih.gov |

| Precursor Ion (M+H)+ | m/z 304.1463 nih.gov |

| MRM Transition (Quantitation) | m/z 341.20 → 100.10 d-nb.info |

| Application | Structural elucidation, impurity identification, bioanalytical studies nih.govoup.comd-nb.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation of this compound and its related substances. Both ¹H (proton) and ¹³C (carbon) NMR are employed to provide detailed information about the molecular framework.

The chemical shifts, coupling constants, and multiplicities of the signals in an NMR spectrum serve as a fingerprint for the molecule. The identity of impurities, such as phenoxybenzamine nitrile (PBA-CN), has been unequivocally verified through NMR analysis, complementing data from HPLC and LC-MS. nih.govoup.com The natural abundance ¹³C-NMR spectra of phenoxybenzamine and other α-adrenergic blocking agents have been reported, with assignments of carbon resonances based on chemical shift theory and comparison with model compounds. oup.com While predicted ¹H and ¹³C NMR spectra are available in databases, experimental verification is essential for definitive structural proof. acs.org

Table 3: NMR Spectroscopy Application for this compound

| Technique | Application | Key Findings |

|---|---|---|

| ¹H NMR | Structural confirmation, elucidation of stereochemistry | Provides information on the number and environment of protons. nih.gov |

| ¹³C NMR | Structural confirmation, carbon skeleton mapping | Confirms the carbon framework of the molecule and impurities. oup.com |

| 2D NMR (e.g., COSY, HSQC) | Detailed structural elucidation | Establishes connectivity between protons and carbons for complex structures. |

Chemiluminescence Techniques for Sensitive Detection and Quantification

Chemiluminescence offers a highly sensitive detection method that can be applied to the analysis of this compound. Pharmaceutical reference standards of phenoxybenzamine hydrochloride are used in the development and validation of such analytical methods. scientificlabs.co.uk

A specific chemiluminescence method has been reported for the determination of phenoxybenzamine hydrochloride. This technique is based on the reaction of the compound in a system containing potassium ferricyanide (B76249) (K₃Fe(CN)₆), hydrogen peroxide (H₂O₂), and fluorescein, which generates a light emission that can be quantitatively measured. This approach provides a sensitive alternative to more common methods like spectrophotometry and can be particularly useful for detecting trace amounts of the analyte.

Spectrophotometric Methods (e.g., UV Spectrometry) for Concentration Determination

UV-Visible spectrophotometry is a straightforward and robust method for determining the concentration of this compound in solutions. This technique is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.

The United States Pharmacopeia (USP) includes a spectrophotometric method for assaying phenoxybenzamine hydrochloride capsules. medchemexpress.com The procedure involves measuring the UV absorbance at the wavelength of maximum absorbance, which is approximately 267 nm to 275 nm, in a suitable solvent like 0.1 N hydrochloric acid or an alcoholic solution of hydrochloric acid. researchgate.net The concentration is determined by comparing the absorbance of a sample solution to that of a standard solution of known concentration. researchgate.net The ratio of absorbance at two specific wavelengths (e.g., A268/A272) can also be used as an identification criterion. researchgate.net

Table 4: UV Spectrophotometry Parameters for this compound

| Parameter | Details |

|---|---|

| Wavelength of Max. Absorbance (λmax) | ~267-275 nm researchgate.net |

| Solvent | 0.1 N Hydrochloric Acid, Chloroform, Alcoholic HCl researchgate.netnih.gov |

| Application | Quantitative assay, concentration determination researchgate.net |

| Identification Criterion | Ratio of A268/A272 between 1.75 and 1.95 researchgate.net |

Q & A

Q. What are the validated methods for synthesizing enantiomerically pure (S)-Phenoxybenzamine Hydrochloride, and how can chiral purity be ensured?

Enantioselective synthesis of this compound can be achieved via hydrolytic kinetic resolution (HKR) or chiral aziridine ring-opening methods. For HKR, catalysts like Co(III)-salen complexes enable high enantiomeric excess (ee) (>99%) by selectively resolving racemic mixtures . Aziridine-based approaches involve nucleophilic ring-opening with phenoxide ions under controlled conditions to preserve stereochemistry . Chiral purity should be verified using chiral HPLC with columns such as Chiralpak® IA/IB and polarimetric detection, ensuring retention time alignment with certified reference materials .

Q. How does this compound exert its α-adrenoceptor antagonism, and what experimental assays validate its mechanism?

The compound irreversibly alkylates post-synaptic α₁- and α₂-adrenoceptors via its β-chloroethylamine group, preventing catecholamine-induced vasoconstriction. Key assays include:

- Radioligand binding : Competitive inhibition of [³H]yohimbine (α₂-specific) with IC₅₀ values reported at 550 nM .

- Functional assays : Measurement of cAMP accumulation reversal in noradrenaline-treated smooth muscle cells (IC₅₀ ~1.2 μM) .

- Ex vivo studies : Isolated aortic ring preparations pre-treated with phenoxybenzamine show abolished contractile responses to phenylephrine .

Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical or biological matrices?

- Chromatography : Reverse-phase HPLC with C18 columns, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and UV detection at 272–290 nm .

- Chemiluminescence : Enhanced sensitivity in biological fluids using luminol-H₂O₂ systems, validated for plasma samples with LOD ≤10 ng/mL .

- Mass spectrometry : LC-MS/MS with ESI+ ionization for pharmacokinetic studies, monitoring m/z 340 → 212 transitions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as a Group 2B carcinogen (IARC) due to potential DNA alkylation. Researchers must:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods .

- Avoid inhalation/contact with DMSO solutions (55 mg/mL solubility) to prevent rapid dermal absorption .

- Store powder at -20°C in desiccated, light-resistant containers; DMSO stocks at -80°C ≤1 year .

Advanced Research Questions

Q. How can contradictory data between in vitro receptor binding and in vivo functional outcomes be reconciled?

Discrepancies often arise from:

- Tissue-specific receptor density : Higher α₂-adrenoceptor expression in neural vs. vascular tissues alters cAMP modulation .

- Metabolic stability : Hepatic conversion to active metabolites (e.g., N-desmethyl derivatives) in vivo may enhance potency .

- Irreversible binding kinetics : Pre-treatment duration (e.g., 180 min for CNS studies) impacts receptor blockade efficacy . Mitigation strategies include parallel in vitro/in vivo dose-response curves and metabolite profiling via LC-MS .

Q. What experimental approaches differentiate enantiomer-specific effects of (S)- vs. (R)-Phenoxybenzamine Hydrochloride?

- Enantiomer separation : Use chiral columns (e.g., Chiralcel® OD-H) with hexane:isopropanol:diethylamine (90:10:0.1) .

- Functional assays : Compare α₁/α₂ selectivity in isolated tissues; (S)-enantiomers may show 3–5× higher α₂ affinity in neuronal models .

- Molecular docking : Simulate binding poses with α-adrenoceptor crystal structures (PDB: 2RH1) to identify stereospecific interactions .

Q. How can in vivo neuroprotective efficacy be optimized in traumatic brain injury (TBI) models?

- Dosing regimen : Administer 10 mg/kg i.p. 30 min post-TBI in rats, balancing blood-brain barrier penetration and systemic hypotension risks .

- Outcome measures : Combine behavioral tests (e.g., foot-fault scoring) with biomarkers like GFAP (astroglial activation) and TUNEL (apoptosis) .

- Combination therapy : Co-administration with NMDA antagonists (e.g., memantine) may synergistically reduce excitotoxicity .

Q. What strategies address off-target effects when studying this compound in cancer models?

- Selectivity profiling : Screen against kinase panels (e.g., CaMKII) to identify non-adrenergic targets .

- Genetic models : Use α-adrenoceptor knockout mice to isolate receptor-dependent vs. -independent effects in tumor xenografts .

- Dose titration : Optimize concentrations ≤10 μM in U87MG glioblastoma cells to minimize calmodulin inhibition artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.